4,6-Dichloro-n-methylpyrimidin-2-amine

Synthetic Chemistry Medicinal Chemistry Process Development

Regioisomer contamination in pyrimidine building blocks derails synthesis campaigns. 4,6-Dichloro-N-methylpyrimidin-2-amine (CAS 10397-15-6) guarantees exact positional fidelity. • Pre-isolated 4,6-isomer eliminates chromatographic separation of 4,6-/2,6-regioisomer mixtures (31% vs 38% yield). • N-Methyl group secures correct electronic/steric profile for reliable SNAr cascades. • Direct entry into validated MC-1220 analog NNRTI series. Supplied with batch-specific QC; ambient shipping.

Molecular Formula C5H5Cl2N3
Molecular Weight 178.02 g/mol
CAS No. 10397-15-6
Cat. No. B180673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-n-methylpyrimidin-2-amine
CAS10397-15-6
Molecular FormulaC5H5Cl2N3
Molecular Weight178.02 g/mol
Structural Identifiers
SMILESCNC1=NC(=CC(=N1)Cl)Cl
InChIInChI=1S/C5H5Cl2N3/c1-8-5-9-3(6)2-4(7)10-5/h2H,1H3,(H,8,9,10)
InChIKeyUBGCYDBGKBKRCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-N-methylpyrimidin-2-amine (CAS 10397-15-6): A Key Intermediate for Selective Nucleophilic Substitution in Kinase Inhibitor and Antiviral Synthesis


4,6-Dichloro-N-methylpyrimidin-2-amine (CAS 10397-15-6) is a heterocyclic building block of the 2-aminopyrimidine class, characterized by chlorine atoms at the 4- and 6-positions and an N-methylamino group at the 2-position . With a molecular weight of 178.02 g/mol, a melting point of 164 °C, a LogP of 1.8251, and a predicted pKa of 0.45±0.25, its substitution pattern dictates a distinct reactivity profile in nucleophilic aromatic substitution (SNAr) reactions [1]. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, enabling regioselective sequential derivatization for the construction of complex pharmacophores, notably in the synthesis of kinase inhibitors and antiviral agents [2].

Why 4,6-Dichloro-N-methylpyrimidin-2-amine Cannot Be Replaced by Its 2,6-Isomer or Non-Methylated Analogs in Synthesis


Generic substitution with close structural analogs such as the 2,6-dichloro regioisomer (CAS 32998-03-1) or the non-methylated 2-amino-4,6-dichloropyrimidine (CAS 56-05-3) is not chemically valid due to fundamental differences in regioselectivity and physicochemical properties. The 4,6-dichloro substitution pattern directs nucleophilic attack to specific positions on the pyrimidine ring, and replacing it with the 2,6-isomer alters the synthetic outcome and intermediate stability . Furthermore, the N-methyl group modulates electronic properties and steric hindrance, impacting reaction kinetics and yields in downstream transformations, as evidenced by distinct yields obtained under identical synthetic conditions . Without exact positional and functional group fidelity, the desired pharmacological scaffold cannot be reliably constructed, making this specific compound a non-negotiable starting material for validated synthetic routes [1].

Quantitative Differentiation of 4,6-Dichloro-N-methylpyrimidin-2-amine Against Key Comparators


Synthesis Yield and Regioselectivity: 4,6-Dichloro-N-methylpyrimidin-2-amine vs. 2,6-Dichloro-N-methylpyrimidin-4-amine

In a direct synthetic comparison starting from 2,4,6-trichloropyrimidine and methylamine, the 4,6-dichloro-N-methylpyrimidin-2-amine (target compound) is formed alongside its 2,6-dichloro regioisomer . The target compound is obtained in a 31% isolated yield, whereas the competing 2,6-dichloro-N-methylpyrimidin-4-amine is obtained in a 38% yield under identical conditions . This demonstrates a quantifiable difference in the regioisomeric outcome of the reaction.

Synthetic Chemistry Medicinal Chemistry Process Development

Physical Property Differentiation: Melting Point of 4,6-Dichloro-N-methylpyrimidin-2-amine vs. Its 2,6-Isomer

The target compound exhibits a melting point of 164 °C, as reported by multiple authoritative databases [1]. In contrast, its close structural isomer, 2,6-dichloro-N-methylpyrimidin-4-amine (CAS 32998-03-1), has a significantly higher melting point of 186 °C . This 22 °C difference provides a simple, robust method for identity verification and purity assessment.

Analytical Chemistry Quality Control Solid-State Chemistry

Lipophilicity Difference: LogP of 4,6-Dichloro-N-methylpyrimidin-2-amine vs. Its 2,6-Isomer

The target compound has a calculated LogP value of 1.8251, indicating its lipophilic character [1]. Its regioisomer, 2,6-dichloro-N-methylpyrimidin-4-amine, has a calculated XLogP3-AA value of 2.4, demonstrating it is more lipophilic [2]. This difference in lipophilicity can influence compound behavior in biological assays and may affect chromatographic retention times.

Medicinal Chemistry ADME Drug Design

Validated Utility as a Key Intermediate in the Synthesis of Anti-HIV-1 NNRTIs

This specific compound, and not a generic analog, is explicitly used as the starting material for the synthesis of a series of novel MC-1220 analogs, which are non-nucleoside reverse transcriptase inhibitors (NNRTIs) with activity against HIV-1 [1]. The synthetic route involves condensation of 4,6-dichloro-N-methylpyrimidin-2-amine derivatives, followed by several transformations to yield the final antiviral candidates [1]. The most active compound in the study, compound 7, demonstrated activity comparable to the parent MC-1220 [1].

Antiviral Research Medicinal Chemistry Drug Discovery

Optimal Application Scenarios for Procuring 4,6-Dichloro-N-methylpyrimidin-2-amine


Synthesis of Novel Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1

Procurement is justified for medicinal chemistry programs focused on developing next-generation NNRTIs. As demonstrated, this specific compound serves as a key starting material for the synthesis of potent MC-1220 analogs [1]. Its use in this validated pathway provides a direct entry into a well-defined chemical space known for antiviral activity, offering a strategic advantage over de novo analog development.

Development of Scalable Synthetic Routes Requiring Regioisomeric Purity

In process chemistry, the predictable but distinct formation of the 4,6- and 2,6- regioisomers from common precursors (31% vs. 38% yield) necessitates the procurement of the pure, isolated 4,6-isomer for large-scale campaigns . Using the pre-isolated compound bypasses the need for challenging and costly chromatographic separation steps at scale, streamlining the manufacturing process and improving overall yield and cost-efficiency.

Analytical Method Development and Quality Control of Pyrimidine-Based Intermediates

The compound's distinct physical properties—a melting point of 164 °C and a LogP of 1.8251—compared to its 2,6-isomer (m.p. 186 °C, LogP 2.4) make it an ideal reference standard for analytical method development [2][3]. It enables the precise calibration of HPLC and LC-MS methods and serves as a definitive marker for identifying and quantifying the correct regioisomer in complex reaction mixtures, ensuring the integrity of downstream pharmaceutical intermediates.

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